N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide
Description
N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic acetamide derivative featuring a benzo[d]thiazole core, a benzyl substituent on the acetamide nitrogen, and a 4-(methylsulfonyl)phenyl group.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-30(27,28)19-13-11-17(12-14-19)15-22(26)25(16-18-7-3-2-4-8-18)23-24-20-9-5-6-10-21(20)29-23/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSIZWBIYIYJJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This article provides a comprehensive overview of its biological activities, focusing on its antibacterial and anticancer properties, synthesis methods, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Overview of Biological Activity
Benzothiazole derivatives, including this compound, are known for their diverse biological activities. Research indicates that this compound exhibits significant antibacterial and anticancer properties.
Antibacterial Activity
Studies have shown that compounds containing the benzothiazole moiety can effectively inhibit bacterial growth. The mechanism of action is often linked to their ability to interfere with bacterial enzyme functions, such as inhibiting dihydropteroate synthetase (DHPS), which is crucial for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial cell division .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Structure | Activity Against | Mechanism of Action |
|---|---|---|---|
| This compound | Structure | Gram-positive & Gram-negative bacteria | Inhibition of DHPS |
| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Structure | Multiple strains | Dual action via thiazole and sulfonamide groups |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various tumor cell lines, including A549 (lung cancer) and C6 (glioma). The studies employed several assays such as MTT assays for cell viability, DNA synthesis analysis, and caspase activation assays to assess apoptosis induction.
Research indicates that compounds with specific substituents on the benzothiazole ring can enhance cytotoxicity. For instance, the presence of electron-donating groups has been correlated with increased activity against cancer cells .
Table 2: Anticancer Activity of Benzothiazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 5.12 ± 0.45 | Induction of apoptosis |
| Compound X (similar structure) | C6 | 3.98 ± 0.30 | Cell cycle arrest |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Coupling Reactions : The initial step involves coupling substituted 2-amino benzothiazoles with N-benzyl derivatives.
- Reagent Treatment : Intermediate compounds are treated with reagents such as chlorinated ethylene derivatives to yield the final product.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial in optimizing the biological activity of benzothiazole derivatives. Key factors influencing activity include:
- Substituent Positioning : The position and nature of substituents on the benzothiazole ring significantly affect both antibacterial and anticancer properties.
- Electron-Donating Groups : The presence of electron-donating groups enhances reactivity and biological efficacy.
Case Studies
- Antibacterial Evaluation : A study synthesized a series of thiazole-sulfonamide hybrids that demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds were effective due to their dual-action mechanism combining thiazole and sulfonamide functionalities .
- Anticancer Studies : Another investigation into thiazole derivatives revealed that specific modifications led to enhanced cytotoxicity against cancer cell lines, with some compounds exhibiting IC50 values lower than standard chemotherapy agents like doxorubicin .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural uniqueness lies in its N-benzyl and 4-(methylsulfonyl)phenyl groups. Key comparisons with analogs include:
Key Observations :
Pharmacological Activity Trends
- Antimicrobial Activity: Electron-withdrawing groups (e.g., -SO₂CH₃, -Br, -NO₂) enhance antimicrobial potency by improving membrane penetration. The target’s methylsulfonyl group aligns with this trend. Piperazine-linked analogs () show gram-positive activity (MICs ~13–27 µmol/L), suggesting the target may exhibit similar efficacy.
Key Research Findings and Data
Spectral Characterization
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide and its analogs?
- Methodology :
- Step 1 : Start with 2-aminobenzothiazole derivatives. React with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form N-(benzo[d]thiazol-2-yl)-2-chloroacetamide intermediates .
- Step 2 : Substitute the chloro group via nucleophilic displacement. For example, react with benzylamine derivatives under reflux in DMF or THF .
- Step 3 : Introduce the 4-(methylsulfonyl)phenyl group using Suzuki-Miyaura coupling or direct acylation with pre-functionalized acetic acid derivatives .
- Characterization : Confirm purity via HPLC (>95%) and structure via / NMR, IR, and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- X-ray crystallography : Determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and thiazole nitrogen) .
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to analyze electron distribution, logP (lipophilicity), and molecular electrostatic potential (MEP) surfaces .
- Spectroscopy : Assign NMR peaks for methylsulfonyl ( ~3.1 ppm) and benzyl protons ( ~4.5–5.0 ppm) .
Advanced Research Questions
Q. How do substituents on the benzothiazole and benzyl groups influence biological activity?
- SAR Insights :
- Electron-withdrawing groups (e.g., -NO, -CF) on the benzothiazole ring enhance antimicrobial activity by increasing membrane penetration (logP >3.5) .
- Halogenated benzyl groups (e.g., 4-Cl) improve binding to kinase targets (e.g., Aurora kinases) by forming halogen bonds with catalytic lysine residues .
- Methylsulfonyl group : Enhances solubility and hydrogen-bonding capacity, critical for CNS-targeted agents (logBB >-0.5) .
Q. How can researchers resolve contradictions in reported MIC values for structurally similar acetamide derivatives?
- Analysis Framework :
- Variable testing conditions : Compare broth microdilution (CLSI guidelines) vs. agar diffusion methods. Standardize inoculum size (1–5×10 CFU/mL) and incubation time (18–24 hrs) .
- Structural nuances : For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide shows MIC = 13 µM against E. coli, while non-halogenated analogs exhibit MIC >100 µM .
- Statistical validation : Apply ANOVA with Tukey’s HSD post-hoc test to confirm significance (p<0.05) across biological replicates .
Q. What strategies are effective in designing multitarget ligands using this scaffold?
- Methodology :
- Fragment-based design : Combine benzothiazole (kinase inhibition) with methylsulfonylphenyl (anti-inflammatory COX-2 targeting) .
- Protein-templated synthesis : Use dynamic combinatorial chemistry to screen for binding to dual targets (e.g., acetylcholinesterase and β-secretase for Alzheimer’s) .
- In silico docking : Perform molecular docking (AutoDock Vina) to prioritize analogs with high affinity for multiple receptors (e.g., <10 nM Ki for Aurora kinases and <1 µM for EGFR) .
Methodological Considerations
Q. How to optimize reaction yields for cyclization steps in benzothiazole-acetamide synthesis?
- Key Parameters :
- Catalysts : Use DMAP (10 mol%) in DCM under ultrasonication to accelerate cyclization (yield improvement from 45% to 72%) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) favor intramolecular SN2 reactions for oxadiazinane formation .
- Temperature control : Microwave-assisted synthesis (100°C, 30 min) reduces side products compared to conventional reflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
